2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide
Description
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide is a complex organic compound featuring an imidazole ring, a sulfanyl group, and a cyano group
Properties
IUPAC Name |
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-13(2)20(5,12-21)24-18(25)15(4)26-19-22-14(3)17(23-19)11-16-9-7-6-8-10-16/h6-10,13,15H,11H2,1-5H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDXFDLCDVTODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SC(C)C(=O)NC(C)(C#N)C(C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by functionalization to introduce the benzyl and methyl groups . The sulfanyl group is then introduced via a thiolation reaction, and the final step involves the addition of the cyano group and the propanamide moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its imidazole ring is similar to that found in histidine, making it a potential candidate for enzyme inhibition studies.
Medicine: The compound’s unique structure may allow it to interact with biological targets in novel ways, leading to the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the cyano and sulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Benzylimidazole: Contains a benzyl group attached to the imidazole ring.
Methylimidazole: Contains a methyl group attached to the imidazole ring.
Uniqueness
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
